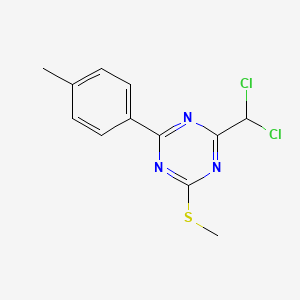

2-(Dichloromethyl)-4-(4-methylphenyl)-6-(methylthio)-1,3,5-triazine

Description

2-(Dichloromethyl)-4-(4-methylphenyl)-6-(methylthio)-1,3,5-triazine is a substituted triazine derivative characterized by three distinct functional groups:

- 4-Methylphenyl (p-tolyl): A bulky aromatic substituent that may enhance lipophilicity and alter steric interactions.

- Methylthio (-SCH₃): A sulfur-containing group common in pesticidal agents, contributing to bioactivity and environmental persistence .

While specific data on this compound’s synthesis, applications, or toxicity are absent in the provided evidence, its structural features align with triazine-based herbicides and antifouling agents. For example, methylthio groups are prevalent in compounds like prometryn (a herbicide) and Irgarol 1051 (an antifouling agent) . The dichloromethyl group distinguishes it from most commercial triazines, which typically feature amino, alkoxy, or chloro substituents.

Propriétés

Formule moléculaire |

C12H11Cl2N3S |

|---|---|

Poids moléculaire |

300.2 g/mol |

Nom IUPAC |

2-(dichloromethyl)-4-(4-methylphenyl)-6-methylsulfanyl-1,3,5-triazine |

InChI |

InChI=1S/C12H11Cl2N3S/c1-7-3-5-8(6-4-7)10-15-11(9(13)14)17-12(16-10)18-2/h3-6,9H,1-2H3 |

Clé InChI |

VRYFPFHGCPTRHR-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NC(=NC(=N2)SC)C(Cl)Cl |

SMILES canonique |

CC1=CC=C(C=C1)C2=NC(=NC(=N2)SC)C(Cl)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Voies synthétiques et conditions de réaction

ML100 peut être synthétisé en utilisant une méthode hydrothermale, où le nitrate d'aluminium et l'acide trimésique sont mélangés dans un solvant tel que l'eau ou l'éthanol. Le mélange est ensuite chauffé dans un autoclave à des températures élevées (typiquement autour de 150-200 °C) pendant plusieurs heures pour former le MOF cristallin .

Méthodes de production industrielle

Dans les milieux industriels, la production de ML100 implique la mise à l'échelle du processus de synthèse hydrothermale. Cela comprend l'optimisation des conditions de réaction telles que la température, la pression et la composition du solvant afin de garantir une qualité et un rendement constants. Après la synthèse, le matériau est souvent soumis à des processus d'activation pour éliminer les solvants résiduels et améliorer sa porosité .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

ML100 a un large éventail d'applications dans la recherche scientifique :

Mécanisme d'action

Le mécanisme par lequel ML100 exerce ses effets se fait principalement par l'adsorption et la catalyse. Les centres d'aluminium et les liaisons organiques au sein de la structure MOF fournissent des sites actifs pour ces processus. En adsorption, la surface élevée et la porosité permettent la capture des gaz et des molécules. En catalyse, les sites actifs facilitent la conversion des réactifs en produits par le biais de diverses voies chimiques.

Applications De Recherche Scientifique

Introduction to 2-(Dichloromethyl)-4-(4-methylphenyl)-6-(methylthio)-1,3,5-triazine

This compound is a compound belonging to the triazine family, characterized by its unique chemical structure that includes dichloromethyl and methylthio groups. This compound has garnered attention due to its potential applications in various scientific fields, including agriculture, pharmaceuticals, and materials science.

Agricultural Chemistry

One of the primary applications of this compound is as a herbicide. Its chemical structure allows it to effectively inhibit the growth of certain weeds while being less toxic to crops.

Case Study: Herbicidal Efficacy

Research has demonstrated that this compound exhibits significant herbicidal activity against various weed species. In controlled experiments, it was found to reduce weed biomass by up to 80% when applied at optimal concentrations. The mechanism of action involves the disruption of photosynthesis and amino acid synthesis in target plants.

Pharmaceutical Applications

The compound has shown promise in pharmaceutical research, particularly in the development of new drugs targeting specific biological pathways.

Case Study: Anticancer Activity

Studies have indicated that derivatives of this triazine compound possess anticancer properties. In vitro assays revealed that certain modifications can enhance its efficacy against cancer cell lines, leading to apoptosis (programmed cell death). The compound's ability to interact with DNA and inhibit cell proliferation is a key area of investigation.

Material Science

In material science, this compound can be utilized in the synthesis of polymers and other materials that require specific thermal and mechanical properties.

Case Study: Polymer Composites

Research has explored the incorporation of this compound into polymer matrices to improve thermal stability and mechanical strength. The resulting composites demonstrated enhanced resistance to thermal degradation compared to traditional materials.

Mécanisme D'action

The mechanism by which ML100 exerts its effects is primarily through adsorption and catalysis. The aluminium centers and organic linkers within the MOF structure provide active sites for these processes. In adsorption, the high surface area and porosity allow for the capture of gases and molecules. In catalysis, the active sites facilitate the conversion of reactants to products through various chemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s analogs can be categorized by substituent patterns on the triazine core:

Key Differentiators:

The 4-methylphenyl group introduces steric bulk, which could reduce soil mobility compared to smaller substituents like ethylamino in terbutryn .

Environmental Fate :

- Methylthio (-SCH₃) groups in triazines are associated with slower degradation in aquatic environments. For example, Irgarol 1051 persists in marine systems for >100 days . The dichloromethyl group may further delay hydrolysis, raising concerns about bioaccumulation.

Toxicity Profile: Triazines with methylthio groups (e.g., prometryn, ametryne) exhibit higher toxicity to aquatic organisms than those with methoxy groups .

Activité Biologique

2-(Dichloromethyl)-4-(4-methylphenyl)-6-(methylthio)-1,3,5-triazine is a compound belonging to the triazine class, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and toxicity profiles.

- Molecular Formula : C12H11Cl2N3S

- Molecular Weight : 300.2 g/mol

- IUPAC Name : 2-(dichloromethyl)-4-(4-methylphenyl)-6-methylsulfanyl-1,3,5-triazine

- SMILES Notation : CC1=CC=C(C=C1)C2=NC(=NC(=N2)SC)C(Cl)Cl

The biological activity of triazine derivatives often involves interactions with various biological targets, including enzymes and receptors. For instance, studies have shown that triazine compounds can inhibit specific enzymes involved in tumorigenesis and cell proliferation. The mechanism can include:

- Enzyme Inhibition : Many triazines act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.

- Binding Affinity : Triazines may bind to the D1 protein in photosystem II, competing with herbicides like atrazine for binding sites, which can disrupt photosynthetic processes in plants .

Anticancer Activity

Recent research highlights the anticancer potential of triazine derivatives:

- Cell Proliferation Inhibition : Compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines. For example:

Antimicrobial Properties

Triazines are also noted for their antimicrobial activities:

- Bactericidal Effects : Some derivatives exhibit activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Fungicidal Properties : They have shown efficacy against various fungal strains, indicating potential use in agricultural applications .

Toxicity and Environmental Impact

While the biological activities of triazines are promising, toxicity remains a concern:

- Aquatic Toxicity : Studies indicate that compounds like this compound are very toxic to aquatic life with long-lasting effects .

- Reproductive Toxicity : There are indications that exposure may affect fertility or development in unborn organisms .

Case Studies

- Herbicidal Activity : Research has demonstrated that triazine derivatives can effectively control weed populations by targeting photosynthetic pathways in plants. The binding competition with atrazine highlights their potential role as herbicides .

- Anticancer Research : A study focusing on the synthesis of new triazine derivatives reported significant anticancer activity against multiple cancer cell lines through apoptosis induction and inhibition of cell cycle progression .

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/GI50 Values |

|---|---|---|

| Anticancer | Leukemia | GI50 = 1.96 µM |

| Colon Cancer | GI50 = 2.60 µM | |

| Breast Cancer (MCF-7) | IC50 = 14.85 µM | |

| Antimicrobial | Escherichia coli | Active |

| Staphylococcus aureus | Active | |

| Herbicidal | Various Weed Species | Effective |

Q & A

Q. What are the optimal synthetic routes for 2-(Dichloromethyl)-4-(4-methylphenyl)-6-(methylthio)-1,3,5-triazine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a trichlorotriazine core. For example:

React 2,4,6-trichloro-1,3,5-triazine with 4-methylphenylamine at 0°C in a NaOH/acetone solution to substitute one chlorine atom .

Introduce the dichloromethyl group via condensation with dichloromethyl precursors under controlled pH (e.g., using NaOMe in methanol) .

Substitute the remaining chlorine with methylthio groups using sodium thiomethoxide .

Critical Note : Monitor reaction progress via TLC or HPLC to avoid over-substitution .

Q. How can spectroscopic techniques confirm the structure of this triazine derivative?

- Methodological Answer :

- IR Spectroscopy : Look for N–H stretching (3200–3400 cm⁻¹) and C=S/C–N vibrations (1100–1300 cm⁻¹) .

- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm for 4-methylphenyl), methylthio (δ 2.5–3.0 ppm), and dichloromethyl protons (δ 4.0–4.5 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with triazine cores .

Q. What are the recommended protocols for assessing acute toxicity in aquatic organisms?

- Methodological Answer :

- Follow OECD Test Guideline 203: Use Daphnia magna or fish (e.g., zebrafish) in static systems.

- Prepare dilutions in dechlorinated water and measure LC₅₀ values over 96 hours.

- Example Data :

| Organism | LC₅₀ (mg/L) | Exposure Time | Source |

|---|---|---|---|

| Daphnia magna | 1.56 | 48 hours |

- Validate results with positive controls (e.g., prometryn) .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate of this compound?

- Methodological Answer :

- Use QSAR models to estimate log Kow (hydrophobicity) and soil adsorption coefficients (Koc).

- Input SMILES notation into EPI Suite or TEST software to predict biodegradation half-lives.

- Key Insight : Methylthio groups may enhance photodegradation; validate with HPLC-UV analysis of hydrolysis products .

Q. What strategies resolve contradictions in reported antimicrobial activity data?

- Methodological Answer :

- Standardize Assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Control Variables : Account for solvent effects (e.g., DMSO vs. aqueous buffers) and inoculum size.

- Cross-Validate : Compare disk diffusion and broth microdilution results. Discrepancies may arise from compound solubility or diffusion rates .

Q. How does substituent variation (e.g., dichloromethyl vs. methyl) impact herbicidal activity?

- Methodological Answer :

- Comparative Study : Synthesize analogs (e.g., replacing dichloromethyl with methyl) and test on model weeds (e.g., Amaranthus retroflexus).

- Mechanistic Insight : Dichloromethyl groups may enhance lipid peroxidation in plant cells, measured via malondialdehyde (MDA) assays .

- Data Interpretation : Corporate IC₅₀ values with LogP to assess bioavailability differences.

Data Contradiction Analysis

Q. How to address conflicting data on soil adsorption coefficients (Koc)?

- Methodological Answer :

- Variable Sources : Soil organic matter (SOM) content and pH significantly affect Koc.

- Resolution : Normalize data to standard SOM (e.g., 2%) and pH 7.0. Use batch equilibrium studies with radiolabeled compound for accuracy .

- Case Study : Prometryn (a structural analog) shows Koc = 300–500 mL/g in loamy soils, serving as a benchmark .

Safety and Handling

Q. What precautions are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and fume hoods due to skin sensitization risks (GHS Category 1) .

- Waste Disposal : Incinerate at >850°C with alkaline scrubbers to prevent dioxin formation .

- First Aid : For skin contact, wash with 10% sodium thiosulfate to neutralize reactive groups .

Tables for Key Parameters

Q. Table 1: Comparative Toxicity of Triazine Derivatives

| Compound | LC₅₀ (mg/L, Daphnia magna) | log Kow |

|---|---|---|

| This compound | 1.56 | 3.2* |

| Prometryn | 2.10 | 3.5 |

| Terbutryn | 1.89 | 3.1 |

| *Predicted via EPI Suite. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.